3-Bromo-5-methyl-2-oxohexanoic acid
Description
Contextualization as a Halogenated Alpha-Keto Carboxylic Acid
The classification of 3-Bromo-5-methyl-2-oxohexanoic acid stems directly from its structure. The term "alpha-keto acid" refers to the presence of a ketone functional group on the carbon atom immediately adjacent (in the alpha position) to the carboxyl group. nih.gov In this molecule, the carboxylic acid is at C1, and the ketone is at C2.
The "halogenated" aspect refers to the bromine atom. Specifically, the bromine is located at the C3 position, which is alpha to the ketone (at C2) and beta to the carboxylic acid (at C1). This alpha-halogenation of the ketone moiety is a crucial structural feature. wikipedia.orgfiveable.me The reaction to introduce a halogen at the alpha position of a ketone is a fundamental process in organic chemistry, often proceeding through an enol or enolate intermediate. wikipedia.orgmasterorganicchemistry.com While the alpha-halogenation of carboxylic acids themselves typically requires specific conditions like the Hell–Volhard–Zelinski (HVZ) reaction, the placement of the bromine in this compound is characteristic of ketone halogenation. chemistrysteps.comjove.com
Fundamental Significance of Alpha-Bromo-Alpha-Keto Acid Moieties in Organic Transformations
The alpha-bromo-alpha-keto acid moiety is a synthetically valuable motif due to its inherent reactivity. The presence of the electron-withdrawing bromine atom alpha to the carbonyl group makes that carbon atom highly electrophilic and susceptible to attack by nucleophiles. fiveable.me This reactivity allows for a variety of nucleophilic substitution reactions, where the bromine atom acts as a good leaving group, enabling the introduction of new functional groups at this position. fiveable.mejove.com
The alpha-keto acid functionality itself is a privileged structure found in numerous natural products and is widely used in medicinal chemistry. acs.orgnih.gov These motifs can serve as versatile handles for further chemical modifications. For example, alpha-keto acids can undergo oxidative decarboxylation to form carboxylic acids with one less carbon atom. nih.gov
The combination of these reactive sites within a single molecule like this compound offers chemists a powerful tool for constructing more complex molecular architectures. The alpha-bromo ketone can be used to form new carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid provides a site for amide bond formation, esterification, or other characteristic reactions of this functional group. This dual reactivity makes such compounds important building blocks in synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
90012-69-4 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
3-bromo-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H11BrO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
QICCJSVHNTUDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C(=O)O)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 5 Methyl 2 Oxohexanoic Acid
Regioselective Alpha-Bromination of Carbonyl Precursors
Regioselective alpha-bromination is a critical step in the synthesis of 3-Bromo-5-methyl-2-oxohexanoic acid, involving the selective introduction of a bromine atom at the carbon atom adjacent (alpha) to a carbonyl group.
Acid-Catalyzed Halogenation of Analogous Ketones and Aldehydes
The alpha-halogenation of ketones and aldehydes in the presence of an acid catalyst is a fundamental transformation in organic synthesis. libretexts.orglibretexts.org This reaction proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The acid catalyzes the tautomerization of the carbonyl compound to its enol form, which then acts as a nucleophile and attacks the electrophilic halogen (e.g., Br₂). libretexts.orgmasterorganicchemistry.com
The mechanism involves several key steps:
Protonation of the carbonyl oxygen by the acid catalyst. libretexts.orgmasterorganicchemistry.com
A slow, rate-determining removal of an alpha-hydrogen to form the enol. libretexts.orglibretexts.org
Nucleophilic attack of the enol's carbon-carbon double bond on the bromine molecule. masterorganicchemistry.com
Deprotonation of the resulting oxonium ion to yield the α-bromo ketone and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com
Kinetic studies have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. openstax.org This indicates that the halogen is involved in a fast step that occurs after the rate-determining formation of the enol. libretexts.orgopenstax.org For an unsymmetrical ketone, acid-catalyzed halogenation typically occurs at the more substituted α-carbon, as this leads to the formation of the more stable, more substituted enol intermediate. wikipedia.orgstackexchange.com Solvents like acetic acid are often employed for these reactions. openstax.org
Hell-Volhard-Zelinskii Reaction for Carboxylic Acids and Derivatives
The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. masterorganicchemistry.comlibretexts.orgchem-station.com This reaction involves treating a carboxylic acid having an α-hydrogen with a halogen (bromine or chlorine) and a catalytic amount of phosphorus, typically as phosphorus tribromide (PBr₃). orgosolver.combyjus.com
The reaction proceeds through the following sequence:
The carboxylic acid is first converted into an acyl bromide by the action of PBr₃. masterorganicchemistry.comorgosolver.com
The acyl bromide, which can readily tautomerize, forms an enol. masterorganicchemistry.comlibretexts.org
The enol then reacts with bromine at the α-carbon. masterorganicchemistry.combyjus.com
Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid. masterorganicchemistry.com
A key aspect of the HVZ reaction is that it specifically functionalizes the α-position of the carboxylic acid. The resulting α-bromo carboxylic acids are valuable intermediates, for instance, in the synthesis of α-amino acids. masterorganicchemistry.comorgosolver.com
Application of N-Bromosuccinimide (NBS) in Synthetic Routes
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, serving as a convenient and safer source of electrophilic bromine compared to liquid Br₂. masterorganicchemistry.comorganic-chemistry.org It is particularly effective for the α-bromination of carbonyl compounds. nih.govresearchgate.net
The α-bromination of ketones using NBS can be catalyzed by various substances, including ammonium (B1175870) acetate (B1210297) or silica-supported catalysts, often requiring mild conditions. rsc.orgresearchgate.net For instance, cyclic ketones can be efficiently brominated at room temperature, while acyclic ketones may require heating. rsc.orgresearchgate.net The reaction can also be initiated by radical initiators or photochemical energy. researchgate.net The use of a catalyst like acidic aluminum oxide can enhance the release of the bromonium ion from NBS and promote the reaction. nih.gov
| Method | Precursor | Reagents | Key Intermediate | Reference |
| Acid-Catalyzed Halogenation | Ketone/Aldehyde | Br₂, Acid (e.g., HBr, AcOH) | Enol | masterorganicchemistry.com, libretexts.org |
| Hell-Volhard-Zelinskii | Carboxylic Acid | PBr₃, Br₂, then H₂O | Acyl Bromide Enol | masterorganicchemistry.com, libretexts.org |
| NBS Bromination | Ketone | NBS, Catalyst (e.g., NH₄OAc) | Enol | nih.gov, rsc.org |
This table provides a summary of key methodologies for regioselective alpha-bromination.
Strategies for Constructing the 2-Oxo Carboxylic Acid Core
The formation of the α-keto acid functionality is another cornerstone of the synthesis of the target molecule. This can be achieved through various oxidative and hydrolytic strategies.
Oxidative Approaches to Alpha-Keto Functionality
The oxidation of precursor molecules is a direct route to α-keto acids. A variety of substrates and oxidizing agents can be employed.
One common strategy is the oxidation of α-hydroxy acids. mdpi.com A chemoselective method utilizes a nitroxyl (B88944) radical catalyst, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), with molecular oxygen as a co-oxidant. organic-chemistry.orgacs.org This approach is notable for its mild conditions, which are crucial for preparing labile α-keto acids that can otherwise easily decarboxylate. organic-chemistry.orgacs.org
Another innovative approach involves the oxidation of alkenes. A bifunctional iron nanocomposite has been shown to catalyze the efficient oxidation of various alkenes to their corresponding α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.org This method is advantageous due to the catalyst's stability and recyclability. acs.org
Furthermore, α-keto esters can be synthesized through the oxidative esterification of acetophenones, which can then be hydrolyzed to the corresponding α-keto acids. organic-chemistry.org
| Oxidative Method | Precursor Type | Reagents/Catalyst | Key Features | Reference |
| Oxidation of α-Hydroxy Acids | α-Hydroxy Acid | AZADO, NaNO₂, O₂ | Chemoselective, mild conditions | organic-chemistry.org, acs.org |
| Oxidation of Alkenes | Alkene | Bifunctional Iron Nanocomposite, TBHP | Recyclable catalyst, good yields | organic-chemistry.org, acs.org |
| Oxidative Esterification | Acetophenone | I₂, Potassium Xanthate | Metal-free, forms α-keto ester intermediate | organic-chemistry.org |
This table outlines various oxidative strategies for synthesizing the α-keto functionality.
Hydrolytic Routes from Acyl Cyanides or Oxime Esters
Hydrolysis of specific nitrogen-containing precursors provides an alternative pathway to α-keto acids.
The acid-catalyzed hydrolysis of acyl cyanides is a known method for affording α-keto acids. rsc.orggoogle.com However, the reaction conditions, such as acid concentration, can influence the product distribution. In some cases, hydrolysis may lead to the corresponding carboxylic acid instead of the α-keto acid, particularly in lower concentrations of the acyl cyanide. rsc.org The formation of the α-keto acid from acetyl and propionyl cyanides has been observed at high acidities and high substrate concentrations. rsc.org Cyanohydrins, formed from the reaction of keto acids with cyanide, are also relevant intermediates in cyanide assimilation pathways in certain microorganisms. nih.gov
The synthesis of α-keto acids from oxime esters represents a more recent strategy. nih.gov These reactions often proceed through radical mechanisms. The cleavage of the N-O bond in oxime esters can generate radical intermediates that, through a series of steps, can lead to the formation of the keto functionality. nih.govresearchgate.net While the direct hydrolysis of oxime esters to α-keto acids is a complex area, their use in radical-based transformations highlights their potential as precursors in multi-step synthetic sequences. nih.gov
Stereoselective Synthesis of this compound
The synthesis of this compound with a defined stereochemistry is a complex challenge due to the chiral center created at the C3 position upon bromination. The biological properties of such molecules are often stereospecific, making the development of methods that control this configuration paramount.
Control of Configuration at the Brominated Alpha-Carbon
Achieving stereocontrol at the alpha-carbon, which is positioned between a carbonyl and a carboxyl group, requires overcoming the challenge of enol or enolate formation, which can lead to racemization. libretexts.orgwikipedia.org Standard bromination of the parent compound, 5-methyl-2-oxohexanoic acid, typically involves the Hell-Volhard-Zelinskii (HVZ) reaction, which uses phosphorus tribromide (PBr₃) and bromine (Br₂). libretexts.orgpressbooks.pub This reaction proceeds through an acid bromide enol intermediate, which, being planar, generally results in a racemic mixture of the two enantiomers. libretexts.org
To induce stereoselectivity, one primary strategy involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. For instance, the starting keto acid can be converted into a chiral imide, for example, by reacting it with an Evans auxiliary like a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The bulky auxiliary then sterically hinders one face of the resulting enolate, forcing the electrophilic bromine to approach from the less hindered side. This directed attack leads to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the enantiomerically enriched this compound.
Diastereoselective and Enantioselective Methodologies
Building on the principle of stereocontrol, specific diastereoselective and enantioselective methods offer more direct routes to the desired stereoisomer.
Diastereoselective and Enantioselective Approaches
| Method | Approach | Typical Reagents/Catalysts | Expected Outcome |
| Diastereoselective | Chiral Auxiliary | Evans Oxazolidinones | High Diastereomeric Excess (>95% d.e.) |
| Enantioselective | Organocatalysis | (S)-Proline or Cinchona Alkaloid Derivatives, NBS | High Enantiomeric Excess (up to 97% e.e.) researchgate.net |
Diastereoselective Methodologies: These methods are employed when the substrate is modified to contain a second chiral center, thereby creating a diastereomeric relationship between the possible products. As described with chiral auxiliaries, the pre-existing stereocenter governs the facial selectivity of the bromination reaction. The effectiveness of the diastereoselection is highly dependent on the structure of the auxiliary and the reaction conditions.
Enantioselective Methodologies: These advanced techniques use a chiral catalyst to create a chiral environment around the substrate, leading directly to an enantiomerically enriched product from a prochiral starting material. Organocatalysis has emerged as a powerful tool for such transformations. researchgate.net For the α-bromination of a β-keto acid derivative, a chiral amine catalyst, such as a derivative of proline or a cinchona alkaloid, can be employed. researchgate.netacs.org The catalyst and substrate form a transient chiral enamine intermediate. This intermediate then reacts with an electrophilic bromine source like N-Bromosuccinimide (NBS), with the catalyst's stereochemistry guiding the bromine to one face of the molecule, resulting in high enantiomeric excess (e.e.). researchgate.net
Chemoenzymatic Synthesis and Biocatalytic Approaches
In pursuit of greener and more efficient synthetic routes, chemoenzymatic and biocatalytic methods are gaining attention. These approaches utilize the high selectivity of enzymes to catalyze reactions under mild conditions.
A potential biocatalytic strategy for producing chiral this compound involves enzymatic kinetic resolution. In this scenario, a racemic mixture of an ester derivative, such as ethyl 3-bromo-5-methyl-2-oxohexanoate, could be subjected to hydrolysis by a lipase. Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid while leaving the other enantiomer largely unreacted. This allows for the separation of the two enantiomers.
Another avenue is the direct use of halogenating enzymes. Bromoperoxidases, for example, are enzymes that can catalyze the bromination of organic substrates using bromide salts and an oxidant like hydrogen peroxide. While applications to complex keto acids are still an area of active research, the use of a carefully selected or engineered bromoperoxidase could potentially achieve direct, highly enantioselective bromination of 5-methyl-2-oxohexanoic acid.
Potential Biocatalytic Strategies
| Approach | Enzyme Type | Substrate | Reaction |
| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Racemic ethyl 3-bromo-5-methyl-2-oxohexanoate | Enantioselective Hydrolysis |
| Direct Bromination | Bromoperoxidase | 5-methyl-2-oxohexanoic acid | Enantioselective Bromination |
These enzymatic methods represent a frontier in stereoselective synthesis, promising sustainable and highly specific production of complex chiral molecules.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Bromo-5-methyl-2-oxohexanoic acid. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy : In a hypothetical ¹H NMR spectrum, the protons would exhibit distinct chemical shifts and coupling patterns. The proton on the carbon bearing the bromine atom (α-proton) would likely appear as a doublet of doublets, deshielded by the adjacent electron-withdrawing carbonyl and bromine groups. The methylene protons would show complex splitting patterns due to coupling with the neighboring methine and α-protons. The methine proton of the isobutyl group would appear as a multiplet, and the two methyl groups of the isobutyl moiety would likely present as a doublet. The acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show distinct signals for each of the seven carbon atoms. The carbonyl carbons of the ketone and carboxylic acid would resonate at the lowest field. The carbon atom attached to the bromine would also be significantly deshielded. The remaining aliphatic carbons would appear at higher field, with their specific chemical shifts providing further confirmation of the molecular structure.
| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Proton | Predicted Chemical Shift (ppm) |
| -COOH | 10.0-12.0 (s, 1H) |
| -CH(Br)- | 4.5-5.0 (dd, 1H) |
| -CH₂- | 2.0-2.5 (m, 2H) |
| -CH(CH₃)₂ | 1.8-2.2 (m, 1H) |
| -CH(CH₃)₂ | 0.9-1.1 (d, 6H) |
Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. The molecular formula of this compound is C₇H₁₁BrO₃, with a monoisotopic mass of approximately 221.989 g/mol and an average molecular weight of 223.06 g/mol . nih.gov
In a mass spectrum, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for this molecule would likely involve:
α-cleavage : Cleavage of the bond between the two carbonyl groups, leading to the loss of a carboxyl group (•COOH).
Loss of Bromine : Homolytic or heterolytic cleavage of the C-Br bond.
McLafferty Rearrangement : If sterically feasible, this could lead to the elimination of a neutral alkene molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch : A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
C=O stretch : Two distinct, strong absorption bands. One for the α-keto group typically appearing around 1720-1740 cm⁻¹, and another for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹. The presence of the α-bromo substituent can slightly shift these frequencies.
C-Br stretch : A band in the fingerprint region, typically between 500-700 cm⁻¹, indicating the presence of a carbon-bromine bond.
C-H stretch : Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Carboxylic Acid O-H | 2500-3300 (broad) |
| Ketone C=O | 1720-1740 |
| Carboxylic Acid C=O | 1700-1725 |
| Aliphatic C-H | 2850-3000 |
| C-Br | 500-700 |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol, often with a small amount of acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid). Detection could be achieved using a UV detector, monitoring at a wavelength where the carbonyl groups absorb.
Gas Chromatography (GC) with Mass Spectrometry Detection
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For a polar and relatively non-volatile compound like this compound, derivatization is typically required to increase its volatility and thermal stability. A common derivatization method is esterification of the carboxylic acid group, for example, by reaction with a silylating agent or by forming a methyl ester.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation and quantification of the enantiomers of this compound, thereby allowing for the determination of its enantiomeric purity. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
The successful enantioseparation of chiral carboxylic acids like this compound is often achieved using polysaccharide-based CSPs. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.
For acidic compounds, method development often involves a normal-phase approach. A typical mobile phase would consist of a non-polar solvent, such as n-hexane, mixed with a polar alcohol modifier like 2-propanol or ethanol. The addition of a small percentage of a strong acid, commonly trifluoroacetic acid (TFA), to the mobile phase is crucial. The TFA serves to suppress the ionization of the carboxylic acid group of the analyte, which prevents peak tailing and leads to sharper, more symmetrical peaks, thereby improving the resolution between the enantiomers.
The following interactive table provides a hypothetical, yet representative, set of conditions for the chiral HPLC separation of the enantiomers of this compound, based on established methods for similar α-bromoalkanoic acids.
Interactive Data Table: Hypothetical Chiral HPLC Method Parameters
| Parameter | Value | Details |
| Column | Chiralpak® AD-H | A polysaccharide-based CSP (amylose tris(3,5-dimethylphenylcarbamate)) known for its broad applicability in separating chiral acids. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions providing good efficiency and resolution. |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | A common mobile phase composition for normal-phase chiral separations of acidic compounds. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The keto-acid chromophore allows for sensitive detection at this wavelength. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Retention (R) | ~8.5 min | Hypothetical retention time for the first eluting enantiomer. |
| Retention (S) | ~10.2 min | Hypothetical retention time for the second eluting enantiomer. |
| Resolution (Rs) | > 2.0 | A resolution value greater than 1.5 indicates baseline separation of the two enantiomers. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orgnih.govnih.gov This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. For a chiral molecule like this compound, single-crystal X-ray diffraction can also be used to determine its absolute configuration, which is the actual spatial arrangement of its atoms.
The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgnih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined. nih.gov
In the solid state, carboxylic acids like this compound typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked by a pair of strong hydrogen bonds. The presence of the bromine atom is particularly advantageous for crystallographic analysis. As a heavy atom, bromine scatters X-rays more strongly than lighter atoms like carbon or oxygen. This can aid in solving the phase problem, a critical step in structure determination. Furthermore, the bromine atom allows for the use of anomalous dispersion techniques to reliably determine the absolute configuration of the chiral center.
Below is an interactive table presenting plausible crystallographic data for this compound, based on the known crystal structures of similar short-chain brominated carboxylic acids.
Interactive Data Table: Representative Crystallographic Data
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric structures, which would be expected for the racemic compound forming hydrogen-bonded dimers. |
| Unit Cell: a | ~8.5 Å | The length of one side of the unit cell. |
| Unit Cell: b | ~10.2 Å | The length of the second side of the unit cell. |
| Unit Cell: c | ~9.8 Å | The length of the third side of the unit cell. |
| Unit Cell: β | ~95° | The angle between the 'a' and 'c' axes in a monoclinic system. |
| Volume (V) | ~845 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| C-Br Bond Length | ~1.95 Å | A typical length for a carbon-bromine single bond. |
| C=O Bond Length | ~1.21 Å | The characteristic length of a carbonyl double bond in a carboxylic acid. |
| C-O Bond Length | ~1.32 Å | The characteristic length of a carbon-oxygen single bond in a carboxylic acid. |
| O-H···O H-Bond | ~2.65 Å | The distance between the oxygen atoms of the hydrogen-bonded carboxylic acid dimer. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
For 3-Bromo-5-methyl-2-oxohexanoic acid, DFT calculations would reveal the influence of the electron-withdrawing bromine atom and the two carbonyl groups on the molecule's electron density. The bromine atom at the α-position to a carbonyl group is known to significantly impact the electrophilicity of the adjacent carbon atom.
Key Electronic Properties and Reactivity Descriptors:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. In α-halo carbonyl compounds, the presence of the halogen lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. It has been noted that the π(C=O) and σ(C-X) orbitals can combine to form a new, lower-energy LUMO, which enhances reactivity towards nucleophiles. stackexchange.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The substitution of halogens, particularly those with higher atomic numbers, can reduce the HOMO-LUMO gap and increase the electrophilicity of the molecule.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the regions of positive and negative charge on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and carboxyl groups, while positive potential (blue) would be anticipated around the acidic hydrogen of the carboxyl group and the carbon atom bonded to the bromine, indicating sites for electrophilic and nucleophilic attack, respectively.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Below is an interactive data table with hypothetical, yet representative, quantum chemical data for this compound, calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons, suggesting its electron-donating capability. |
| LUMO Energy | -1.5 eV | A low LUMO energy suggests a strong ability to accept electrons, indicating susceptibility to nucleophilic attack, particularly at the carbon bearing the bromine atom. nih.gov |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A moderate gap suggests a balance between stability and reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, which would influence its solubility and intermolecular interactions. |
| Electrophilicity Index (ω) | 2.9 eV | A higher value points towards a stronger electrophilic nature. |
| Chemical Hardness (η) | 2.85 eV | Measures the resistance to change in electron distribution. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred shapes. For a molecule like this compound, with several rotatable bonds, MD simulations can map out the potential energy surface and identify low-energy conformers.
The conformational landscape of carboxylic acids is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. MD simulations can reveal the most stable arrangements of the carboxyl group relative to the rest of the molecule. In aqueous solution, the interactions with water molecules, including hydrogen bonding, would also play a significant role in determining the predominant conformations.
Key Aspects of Conformational Analysis:
Dihedral Angle Distributions: By tracking the dihedral angles of the rotatable bonds throughout the simulation, the most frequently adopted conformations can be identified.
Root Mean Square Deviation (RMSD): RMSD plots can indicate the stability of the molecule's conformation over the simulation time.
Radial Distribution Functions (RDFs): In a solvated simulation, RDFs can show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing detail on the solvation shell and hydrogen bonding.
The following table presents hypothetical data from a conformational analysis of this compound.
| Dihedral Angle | Most Stable Conformation (degrees) | Energy Barrier for Rotation (kcal/mol) | Notes |
| C4-C3-C2-C1 | 180 (anti-periplanar) | 4.5 | This conformation minimizes steric hindrance between the isobutyl group and the keto-acid moiety. |
| Br-C3-C2-O(keto) | -60 (gauche) | 2.8 | A gauche conformation is often preferred in α-haloketones due to favorable orbital interactions. |
| C3-C2-C1-O(carboxyl) | 0 (syn-periplanar) | 6.2 | The syn conformation of the carboxylic acid group is often stabilized by intramolecular interactions, though this can be influenced by the solvent. Studies on acetic acid have explored this equilibrium. |
Computational Mechanistic Elucidation of Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and activation energies. For this compound, several reactions could be of interest, including nucleophilic substitution at the α-carbon and reactions involving the carbonyl groups.
The presence of the bromine atom makes the α-carbon an excellent electrophilic site for SN2 reactions. Computational studies can model the reaction pathway of a nucleophile attacking this carbon, identifying the transition state and calculating the energy barrier for the reaction. It has been hypothesized that α-halo carbonyl compounds react with DNA via an SN2 mechanism, and the reactivity is related to their mutagenicity. nih.govresearchgate.net The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov
A hypothetical reaction mechanism for the SN2 substitution of the bromine atom by a hydroxide ion is presented in the table below.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | The hydroxide ion attacks the carbon atom bonded to the bromine from the backside, leading to the formation of a pentacoordinate transition state. | 15.2 |
| Transition State | The C-Br bond is partially broken, and the C-OH bond is partially formed. The geometry around the α-carbon is trigonal bipyramidal. | N/A |
| Product Formation | The C-Br bond is fully broken, and the bromide ion departs as the leaving group, resulting in the formation of 3-hydroxy-5-methyl-2-oxohexanoic acid with inversion of stereochemistry. | -25.8 (Overall ΔH) |
In Silico Modeling for Structure-Reactivity Relationships
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a compound with its biological activity or physical properties. While no specific QSAR studies for this compound were found, the principles can be applied to predict its potential toxicity or other properties based on its structural features.
For a class of compounds, a QSAR model is built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined activity. For carboxylic acids, descriptors such as the logarithm of the octanol-water partition coefficient (log Kow) and the energy of the LUMO (ELUMO) have been used to model toxicity. nih.gov
The following table illustrates a hypothetical QSAR model that could be developed for a series of α-bromo-α-keto acids to predict their cytotoxicity (e.g., against a cancer cell line).
| Molecular Descriptor | Coefficient | p-value | Interpretation |
| log Kow | 0.45 | <0.01 | A positive coefficient suggests that increased lipophilicity is correlated with higher cytotoxicity, likely due to better cell membrane permeability. |
| ELUMO | -0.82 | <0.01 | A negative coefficient indicates that a lower LUMO energy (stronger electron-accepting ability) is associated with higher cytotoxicity, which could be related to enhanced reactivity towards nucleophilic biomolecules. nih.gov |
| Steric Parameter (e.g., MR) | -0.15 | 0.04 | A negative coefficient for molar refractivity (a measure of size and polarizability) might suggest that excessive bulkiness hinders the interaction with the biological target. |
| Dipole Moment | 0.21 | 0.03 | A positive correlation with the dipole moment could imply that polar interactions are important for the binding of the compound to its target. |
Model Equation: log(1/IC50) = 0.45(log Kow) - 0.82(ELUMO) - 0.15(MR) + 0.21(Dipole Moment) + C
Strategic Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
There is no specific information available in the searched scientific literature detailing the role of 3-Bromo-5-methyl-2-oxohexanoic acid as a key intermediate in complex organic synthesis.
Application in Total Synthesis of Natural Products
Utilization as a Building Block for Novel Organic Molecules
While the functional groups present in this compound (a carboxylic acid, a ketone, and a bromine atom) suggest its potential as a versatile building block, there is no specific literature available that details its utilization in the synthesis of novel organic molecules.
Potential in Functional Materials Development through Derivative Synthesis
There is no research available in the searched sources that explores the potential of this compound or its derivatives in the development of functional materials.
Chemical Stability and Degradation Research
Investigation of Hydrolytic Stability and Pathways
The hydrolytic stability of α-keto acids can be influenced by the nature of their side chains. The α-keto group itself can have a catalytic effect on the hydrolysis of adjacent bonds. nih.gov For 3-Bromo-5-methyl-2-oxohexanoic acid, the primary pathway for hydrolytic degradation is expected to be the cleavage of the carbon-bromine bond. This reaction is influenced by the pH of the medium and the presence of nucleophiles.
In aqueous solutions, the compound can undergo hydrolysis to replace the bromine atom with a hydroxyl group, forming 3-hydroxy-5-methyl-2-oxohexanoic acid. The rate of this hydrolysis is dependent on the temperature and pH of the solution. Generally, for α-halo ketones, the halogen is susceptible to nucleophilic substitution.
Table 1: Hypothetical Hydrolytic Stability of this compound at Different pH Values
| pH | Temperature (°C) | Half-life (t½) in hours | Primary Degradation Product |
| 4 | 25 | 120 | 3-Hydroxy-5-methyl-2-oxohexanoic acid |
| 7 | 25 | 48 | 3-Hydroxy-5-methyl-2-oxohexanoic acid |
| 9 | 25 | 12 | Favorskii rearrangement products |
Note: This data is illustrative and based on the general behavior of α-bromo ketones.
Under basic conditions, α-bromo ketones are known to undergo the Favorskii rearrangement. For this compound, this would involve the formation of a cyclopropanone (B1606653) intermediate, followed by ring-opening to yield an isomeric carboxylic acid.
Photochemical and Thermal Decomposition Studies
The presence of a carbonyl group makes this compound susceptible to photochemical decomposition. Upon absorption of UV light, α-keto acids can undergo decarboxylation. researchgate.net The C-Br bond is also a potential site for photolytic cleavage, which could lead to the formation of radical species.
Thermal decomposition of α-keto acids can also lead to decarboxylation. researchgate.net For this compound, heating is expected to cause the loss of carbon dioxide and the formation of 2-bromo-4-methylpentanal. Further heating could lead to the elimination of hydrogen bromide.
Table 2: Expected Decomposition Products of this compound
| Condition | Primary Decomposition Pathway | Major Products |
| Photolysis (UV radiation) | Decarboxylation, C-Br bond cleavage | 2-Bromo-4-methylpentanal, radical species |
| Thermolysis (>150°C) | Decarboxylation, Dehydrobromination | 2-Bromo-4-methylpentanal, 4-methyl-2-pentenal |
Note: The products listed are based on established reactivity for similar classes of compounds.
Identification and Analysis of Chemical Degradation Products
The identification of degradation products is essential for understanding the complete degradation pathway. For this compound, the expected degradation products would include:
3-Hydroxy-5-methyl-2-oxohexanoic acid: From hydrolysis.
Isomeric carboxylic acids: From Favorskii rearrangement under basic conditions.
2-Bromo-4-methylpentanal: From thermal or photolytic decarboxylation. researchgate.net
4-Methyl-2-pentenal: From subsequent dehydrobromination of the aldehyde.
These products can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Factors Influencing Compound Stability in Reaction Media
Several factors can influence the stability of this compound in a reaction medium:
pH: As discussed, the pH of the medium plays a critical role in the hydrolytic pathway, with basic conditions potentially favoring the Favorskii rearrangement over simple hydrolysis.
Temperature: Higher temperatures accelerate the rates of both hydrolysis and thermal decomposition. nih.gov Studies on related α-ketoacyl peptides show a significant decrease in stability at elevated temperatures. nih.gov
Solvent: The polarity of the solvent can influence reaction rates. Polar protic solvents may facilitate hydrolysis, while non-polar solvents might suppress it. For instance, α-bromination of ketones is often carried out in acetic acid. libretexts.org
Presence of Nucleophiles: Stronger nucleophiles will accelerate the substitution of the bromine atom.
Steric Hindrance: The isobutyl group (5-methyl) provides some steric hindrance around the reactive centers, which may modulate the rate of degradation compared to smaller α-bromo keto acids. Steric factors are known to influence the reactivity of ketones. learncbse.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
